Thalidomide-PEG2-C2-NH2 TFA is a synthetic compound that combines thalidomide, a well-known immunomodulatory drug, with polyethylene glycol (PEG) linkers. This compound is classified primarily as an E3 ligase ligand-linker conjugate, which is utilized in targeted protein degradation technologies like PROTAC (Proteolysis Targeting Chimeras). The incorporation of PEG enhances solubility and bioavailability, making it a significant candidate for various biomedical applications.
Thalidomide-PEG2-C2-NH2 TFA can be sourced from specialized chemical suppliers and is classified under several categories including:
The synthesis of Thalidomide-PEG2-C2-NH2 TFA typically involves several steps:
The molecular formula for Thalidomide-PEG2-C2-NH2 TFA is with a molecular weight of approximately 576.48 g/mol. The structural representation includes:
The compound's InChIKey is RYXFTCDPGMGGIG-UHFFFAOYSA-N, providing a unique identifier for database searches .
Thalidomide-PEG2-C2-NH2 TFA participates in various chemical reactions:
These reactions are typically performed under controlled conditions to ensure high yields and purity .
Thalidomide-PEG2-C2-NH2 TFA acts primarily through its interaction with cereblon, an E3 ubiquitin ligase component. The mechanism involves:
The modulation of protein levels through this mechanism highlights its potential as a therapeutic agent in oncology and immunology .
The compound's solubility profile is improved due to the PEG linker, making it suitable for various biological assays and formulations .
Thalidomide-PEG2-C2-NH2 TFA has several applications in scientific research:
This compound represents a significant advancement in therapeutic strategies aimed at modulating cellular functions through targeted protein degradation technologies .
CAS No.: 109434-24-4
CAS No.: 20303-60-0
CAS No.: 158251-55-9
CAS No.: 2221-82-1
CAS No.: 466-43-3
CAS No.: 75023-40-4